2-(2,5-Dichlorobenzoyl)pyrrole
Description
2-(2,5-Dichlorobenzoyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 2,5-dichlorobenzoyl group. This structure confers unique electronic and steric properties, making it a critical intermediate in pharmaceutical chemistry. Notably, derivatives of this compound, such as ixazomib (a proteasome inhibitor), are utilized in oncology, particularly for treating multiple myeloma . The 2,5-dichloro substitution on the benzoyl moiety enhances metabolic stability and binding affinity to biological targets like the 20S proteasome . Its molecular formula is C₁₁H₇Cl₂NO, with a molecular weight of 240.09 g/mol (calculated based on atomic composition).
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H |
InChI Key |
IDZBWUVPACABIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, physicochemical, and biological distinctions between 2-(2,5-dichlorobenzoyl)pyrrole and related compounds:
Structural and Functional Comparisons
Substituent Position Effects: The 2,5-dichloro configuration in 2-(2,5-dichlorobenzoyl)pyrrole optimizes steric bulk and electron-withdrawing effects, enhancing proteasome binding compared to the 2,6-dichloro isomer (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione). The latter exhibits reduced metabolic stability due to altered Cl positioning, limiting its therapeutic utility . The cyanopyrrole and ester groups in Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate improve solubility but reduce target specificity compared to the dichlorobenzoyl-pyrrole core .
Biological Activity :
- Ixazomib, derived from 2-(2,5-dichlorobenzoyl)pyrrole, demonstrates superior oral bioavailability and proteasome inhibition (IC₅₀ = 3.4 nM) compared to earlier analogs like bortezomib (IC₅₀ = 6.2 nM) . This enhancement is attributed to the boronate moiety and optimized dichlorobenzoyl substitution.
- 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione shows anticonvulsant activity in rodent models but lacks clinical validation due to pharmacokinetic limitations (e.g., rapid hepatic clearance) .
Physicochemical Properties: The pyrrole ring in 2-(2,5-dichlorobenzoyl)pyrrole contributes to planar geometry, facilitating π-π stacking interactions with proteasome residues. In contrast, saturated pyrrolidine derivatives (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione) exhibit reduced binding due to non-planar conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
